molecular formula C19H23N3O3S B4690974 N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

Cat. No.: B4690974
M. Wt: 373.5 g/mol
InChI Key: IOVOZGOXHDNSFR-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide is 373.14601278 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H23N3O3S
  • Molecular Weight : 373.5 g/mol
  • CAS Number : 708247-07-8

The compound features a piperazine core substituted with a dimethoxyphenyl and a hydroxyphenyl group, which are crucial for its biological interactions.

This compound has been studied for its role as an inhibitor of glutaminyl cyclase (QC), an enzyme involved in the cyclization of N-terminal glutamine residues into pyroglutamic acid. This inhibition may have implications in neurodegenerative diseases, where glutaminergic signaling is disrupted .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This activity is critical in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegeneration .

Antimicrobial Activity

The compound's structural analogs have shown promising antimicrobial effects, suggesting potential applications in treating infections. The presence of the hydroxyphenyl moiety is believed to enhance this activity by facilitating interactions with microbial cell membranes .

Anticancer Potential

Studies have demonstrated that derivatives of piperazine compounds exhibit cytotoxicity against various cancer cell lines. The ability to inhibit cell proliferation and induce apoptosis has been observed, particularly in colon carcinoma cells .

Case Studies and Research Findings

  • Inhibition of Glutaminyl Cyclase :
    • A study detailed the synthesis and evaluation of thiourea derivatives as QC inhibitors. This compound was highlighted for its effectiveness in reducing QC activity, which could be beneficial in neuroprotective strategies .
  • Antioxidant Properties :
    • In vitro assays showed that similar compounds exhibited significant antioxidant activity without cytotoxic effects on normal cells. This suggests a therapeutic window for potential use in oxidative stress-related conditions .
  • Cytotoxicity Against Cancer Cells :
    • Research involving piperazine derivatives indicated that some compounds displayed IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .

Comparative Table of Biological Activities

Activity TypeCompound TestedResult
Glutaminyl Cyclase InhibitionThis compoundSignificant inhibition observed
Antioxidant ActivitySimilar piperazine derivativesHigh antioxidant capacity
Anticancer ActivityPiperazine derivativesIC50 < 10 µM against colon cancer cells

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide:

Compound Information
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide, also referred to as this compound, has the molecular formula C19 H22 Cl N3 O3 S and a molecular weight of 407.92 .

Details

  • Formula: C19H23N3O3S
  • CAS No: 708247-07-8
  • Molecular Weight: 373.5

Potential Applications

While the provided search results do not offer explicit case studies or comprehensive data tables specifically for this compound, they do point to areas of research where similar compounds are being explored:

  • Tyrosinase Inhibition: Several (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been designed, synthesized, and tested for their inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin biosynthesis . These compounds, including those based on the 4-hydroxyphenylpiperazine group, show potential as therapeutic agents for human diseases related to melanin production .
  • Diabetes Treatment: Some synthetic derivatives of bromophenols have demonstrated potential in reducing blood glucose levels and improving insulin signaling . For example, compound 2.5, a synthetic derivative of bromophenol 2.4, has shown promising results in animal models of diabetes . It can interact with PTP1B, improve insulin signaling, and exhibit hypoglycemic activity .
  • Melanin-Concentrating Hormone Receptor 1 Antagonists: Piperazine derivatives, such as NGD-4715, are being investigated for the treatment of obesity as melanin-concentrating hormone receptor 1 antagonists .
  • Antifungal and Antibacterial Properties: Certain piperazine derivatives have demonstrated antifungal and antibacterial properties .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-24-16-7-8-18(25-2)17(13-16)20-19(26)22-11-9-21(10-12-22)14-3-5-15(23)6-4-14/h3-8,13,23H,9-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVOZGOXHDNSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide
N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide
N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide
N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide
N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide
N-(2,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide

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